molecular formula C9H15Cl2N3 B6222180 2-(2-cyclopropylpyrimidin-4-yl)ethan-1-amine dihydrochloride CAS No. 2758000-99-4

2-(2-cyclopropylpyrimidin-4-yl)ethan-1-amine dihydrochloride

Cat. No.: B6222180
CAS No.: 2758000-99-4
M. Wt: 236.1
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Description

2-(2-cyclopropylpyrimidin-4-yl)ethan-1-amine dihydrochloride is a chemical compound with the molecular formula C9H13N3•2HCl It is a derivative of pyrimidine, a heterocyclic aromatic organic compound

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-cyclopropylpyrimidin-4-yl)ethan-1-amine dihydrochloride typically involves the reaction of 2-cyclopropylpyrimidine with ethylamine under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product. The resulting amine is then treated with hydrochloric acid to form the dihydrochloride salt.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and catalysts to ensure high yield and purity. The reaction conditions, such as temperature and pressure, are optimized to maximize the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions

2-(2-cyclopropylpyrimidin-4-yl)ethan-1-amine dihydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: It can be reduced to form amines or other reduced derivatives.

    Substitution: The compound can undergo substitution reactions where one of its functional groups is replaced by another group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce amines or other reduced forms of the compound.

Scientific Research Applications

2-(2-cyclopropylpyrimidin-4-yl)ethan-1-amine dihydrochloride has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(2-cyclopropylpyrimidin-4-yl)ethan-1-amine dihydrochloride involves its interaction with specific molecular targets in biological systems. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets are still under investigation, but preliminary studies suggest involvement in inflammatory and microbial pathways .

Comparison with Similar Compounds

Similar Compounds

    2-(4-cyclopropylpyrimidin-2-yl)ethan-1-amine: Another pyrimidine derivative with similar structural features.

    2-(2-cyclopropylpyrimidin-4-yl)ethan-1-amine: The parent compound without the dihydrochloride salt.

Uniqueness

2-(2-cyclopropylpyrimidin-4-yl)ethan-1-amine dihydrochloride is unique due to its specific chemical structure, which imparts distinct physical and chemical properties. Its dihydrochloride form enhances its solubility and stability, making it more suitable for various applications compared to its analogs .

Properties

CAS No.

2758000-99-4

Molecular Formula

C9H15Cl2N3

Molecular Weight

236.1

Purity

95

Origin of Product

United States

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